4,4,5,5-Tetrachloro-1,3-dioxolan-2-one
Overview
Description
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol . It is known for its unique structure, which includes a dioxolan ring substituted with four chlorine atoms. This compound is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be synthesized through the reaction of phosphorus pentachloride with amines . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Chemical Reactions Analysis
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the reagents used.
Reduction: Reduction reactions can also occur, typically involving hydrogen donors.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen chloride, oxalyl chloride, and bases. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of nanotubes and other complex molecules.
Biology: Its reactivity makes it useful in various biological assays and experiments.
Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The chlorine atoms and the dioxolan ring structure allow it to interact with different pathways, leading to the formation of new compounds. These interactions are crucial in its applications in synthesis and research .
Comparison with Similar Compounds
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be compared with similar compounds such as:
4,4,5,5-Tetrafluoro-1,3-dioxolan-2-one: This compound has fluorine atoms instead of chlorine, leading to different reactivity and stability properties.
1,3-Dioxolan-2-one: A simpler compound without the chlorine substitutions, used in different applications.
The uniqueness of this compound lies in its specific reactivity due to the chlorine atoms, making it valuable in specialized research and industrial applications.
Biological Activity
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one (commonly referred to as tetrachlorodioxolan) is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Tetrachlorodioxolan is characterized by its dioxolane ring structure and the presence of four chlorine atoms. Its molecular formula is C3Cl4O3, and it exhibits significant reactivity due to the chlorinated groups that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl groups in the compound are particularly reactive, allowing it to interact with various biological targets. This reactivity can lead to the formation of bioactive derivatives that may exhibit antiviral and anticancer properties .
Antiviral and Anticancer Potential
Research indicates that compounds similar to tetrachlorodioxolan have been investigated for their potential as antiviral agents. Preliminary studies suggest that derivatives of this compound can inhibit viral replication mechanisms. Similarly, its application in anticancer drug development is being explored due to its ability to modify cellular pathways involved in tumor growth .
Study on Antiviral Activity
A study published in 2023 examined the antiviral properties of chlorinated dioxolanes. The researchers found that certain derivatives demonstrated significant activity against specific viral strains. The study highlighted the importance of the dioxolane structure in enhancing antiviral efficacy through targeted modifications .
Anticancer Applications
In a separate investigation focusing on anticancer properties, tetrachlorodioxolan was evaluated for its effects on cancer cell lines. The results showed that the compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Safety and Toxicity
While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments indicate potential mutagenic effects associated with chlorinated compounds. Therefore, further studies are necessary to evaluate the safety and long-term effects of exposure to this compound in both laboratory and clinical settings .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C3Cl4O3 | Varies (e.g., C3F4O3 for tetrafluorodioxolan) |
Antiviral Activity | Moderate | High (some derivatives) |
Anticancer Potential | Promising | Established (e.g., other dioxolanes) |
Toxicity Profile | Potentially mutagenic | Varies widely |
Properties
IUPAC Name |
4,4,5,5-tetrachloro-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQPIYKVIOKFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)OC(C(O1)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176970 | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22432-68-4 | |
Record name | 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22432-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022432684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolan-2-one, 4,4,5,5-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,-tetrachloro-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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